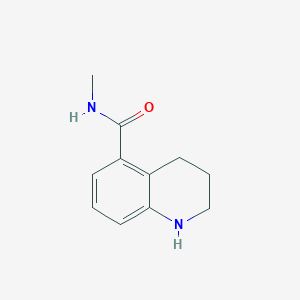
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClF2N2 It is characterized by the presence of a difluorocyclobutyl group attached to an acetonitrile moiety, with an amino group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the cyclization of a suitable precursor, often involving fluorination reactions.
Attachment of the Acetonitrile Moiety: The difluorocyclobutyl group is then reacted with an acetonitrile derivative under controlled conditions to form the desired compound.
Introduction of the Amino Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance binding affinity to certain enzymes or receptors, while the amino and nitrile groups can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- 2-Amino-2-(3,3-difluorocyclobutyl)ethanol hydrochloride
Comparison:
- Structural Differences: While similar in having the difluorocyclobutyl group, these compounds differ in the functional groups attached to the alpha position.
- Unique Features: 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications.
Eigenschaften
Molekularformel |
C6H9ClF2N2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
2-amino-2-(3,3-difluorocyclobutyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5H,1-2,10H2;1H |
InChI-Schlüssel |
KHHSKCARNRUUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C(C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)

![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
